molecular formula C14H19IN+ B12814863 1-(3-Methylbutyl)quinolin-1-ium;hydroiodide

1-(3-Methylbutyl)quinolin-1-ium;hydroiodide

Cat. No.: B12814863
M. Wt: 328.21 g/mol
InChI Key: JAHQMMYIQANKBZ-UHFFFAOYSA-N
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Description

Quinoline iso-amyl iodide: is a derivative of quinoline, a heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline iso-amyl iodide typically involves the iodination of quinoline derivatives. One common method is the reaction of quinoline with iso-amyl iodide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of quinoline derivatives, including quinoline iso-amyl iodide, often employs green and sustainable chemistry approaches. These methods may include microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Quinoline iso-amyl iodide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinoline N-oxides or tetrahydroquinolines, respectively .

Scientific Research Applications

Chemistry: Quinoline iso-amyl iodide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts .

Biology and Medicine: Quinoline derivatives, including quinoline iso-amyl iodide, have shown potential in medicinal chemistry. They are investigated for their antimicrobial, antimalarial, and anticancer properties . The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, quinoline iso-amyl iodide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of quinoline iso-amyl iodide involves its interaction with specific molecular targets. In medicinal applications, quinoline derivatives are known to inhibit enzymes or interfere with cellular processes. For example, they can inhibit the polymerization of hemozoin in malaria parasites, leading to the accumulation of toxic heme and parasite death . The exact molecular targets and pathways involved depend on the specific application and the structure of the quinoline derivative.

Properties

Molecular Formula

C14H19IN+

Molecular Weight

328.21 g/mol

IUPAC Name

1-(3-methylbutyl)quinolin-1-ium;hydroiodide

InChI

InChI=1S/C14H18N.HI/c1-12(2)9-11-15-10-5-7-13-6-3-4-8-14(13)15;/h3-8,10,12H,9,11H2,1-2H3;1H/q+1;

InChI Key

JAHQMMYIQANKBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC[N+]1=CC=CC2=CC=CC=C21.I

Origin of Product

United States

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